molecular formula C22H15ClN2O3S2 B285693 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate

4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B285693
M. Wt: 455 g/mol
InChI Key: BAHZAEKUDJXNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzothiophene moiety, and a but-2-ynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) . The benzothiophene moiety can be introduced via palladium-catalyzed coupling reactions . The final step involves the coupling of the oxadiazole and benzothiophene fragments using suitable coupling reagents and conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted benzothiophenes .

Mechanism of Action

The mechanism of action of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the oxadiazole ring may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects . Similarly, the benzothiophene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15ClN2O3S2

Molecular Weight

455 g/mol

IUPAC Name

4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C22H15ClN2O3S2/c1-14-8-10-15(11-9-14)20-24-25-22(28-20)29-13-5-4-12-27-21(26)19-18(23)16-6-2-3-7-17(16)30-19/h2-3,6-11H,12-13H2,1H3

InChI Key

BAHZAEKUDJXNBK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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